O,O'-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate
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Overview
Description
O,O’-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate is a chemical compound with the molecular formula C28H34O10 and a molecular weight of 530.564 g/mol . It is used primarily in research and industrial applications, particularly in the synthesis of polymers and other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate typically involves the esterification of terephthalic acid with butane-1,4-diol and 4-hydroxybutyl alcohol . The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to reflux, and the water produced during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of O,O’-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate is scaled up using large reactors and continuous flow processes . The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
O,O’-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the ester groups can produce primary alcohols .
Scientific Research Applications
O,O’-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of O,O’-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate involves its ability to form stable ester linkages with other molecules . This property makes it useful in the synthesis of polymers and other materials where strong, stable bonds are required . The molecular targets and pathways involved depend on the specific application and the other molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar ester linkages.
Polybutylene terephthalate (PBT): Another polymer with similar properties but different mechanical characteristics.
Uniqueness
O,O’-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate is unique in its ability to form flexible, high-performance materials with specific mechanical and chemical properties . Its versatility and stability make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C28H34O10 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
4-O-[4-[4-(4-hydroxybutoxycarbonyl)benzoyl]oxybutyl] 1-O-(4-hydroxybutyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H34O10/c29-15-1-3-17-35-25(31)21-7-11-23(12-8-21)27(33)37-19-5-6-20-38-28(34)24-13-9-22(10-14-24)26(32)36-18-4-2-16-30/h7-14,29-30H,1-6,15-20H2 |
InChI Key |
VOZHOJZXYKSVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCO |
Origin of Product |
United States |
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